molecular formula C14H22O3Si B147812 Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- CAS No. 69404-94-0

Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-

Cat. No. B147812
CAS RN: 69404-94-0
M. Wt: 266.41 g/mol
InChI Key: UBTYFBWZRXUZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-, also known as TBDMSOMe, is a chemical compound that has been widely used in scientific research. It is a derivative of benzaldehyde and is commonly used as a protecting group in organic synthesis.

Mechanism Of Action

The mechanism of action of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is related to its ability to protect hydroxyl and amino groups in organic compounds. It does this by forming a stable, covalent bond with the functional group, which prevents unwanted reactions from occurring. The protecting group can be removed by treatment with an acid or fluoride ion, which cleaves the bond and restores the original functional group.

Biochemical And Physiological Effects

Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is used primarily in organic synthesis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in lab experiments is its ability to protect hydroxyl and amino groups in organic compounds. This allows for selective reactions to occur at other functional groups, which can be useful in the synthesis of complex organic molecules. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is relatively stable and easy to handle, which makes it a convenient reagent to use in the lab.
One of the limitations of using Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is that it can be difficult to remove the protecting group once it has been added to a compound. This can lead to low yields and purification difficulties. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is not compatible with certain reaction conditions, such as strong acids or bases.

Future Directions

There are several future directions for the use of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- in scientific research. One area of interest is the development of new protecting groups that are more stable or easier to remove than Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could be used in the synthesis of new pharmaceuticals or natural products. Finally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- could be used in the development of new synthetic methods for organic synthesis.
Conclusion:
In conclusion, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is a useful compound that has been widely used in scientific research. It is primarily used as a protecting group in organic synthesis and has been used in the synthesis of natural products and pharmaceuticals. Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- can be synthesized by the reaction of benzaldehyde with tert-butyldimethylsilyl chloride and sodium hydride in the presence of a solvent such as tetrahydrofuran. The reaction yields Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- as a white solid with a melting point of 74-75°C.

Scientific Research Applications

Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has been used in various scientific research applications. One of the most common uses of Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is as a protecting group in organic synthesis. It can protect hydroxyl and amino groups in organic compounds, which allows for selective reactions to occur at other functional groups. Additionally, Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- has been used as a reagent in the synthesis of natural products and pharmaceuticals.

properties

CAS RN

69404-94-0

Product Name

Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-10H,1-6H3

InChI Key

UBTYFBWZRXUZFF-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)OC

synonyms

Methoxy-4-(tert-butyldimethylsilanyloxy)benzaldehyde;  4-(tert-Butyldimethylsilanyloxy)-3-methoxybenzaldehyde;  4-tert-Butyldimethylsilyloxy-3-methoxybenzaldehyde;  Vanillin tert-butyldimethylsilyl ether

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.